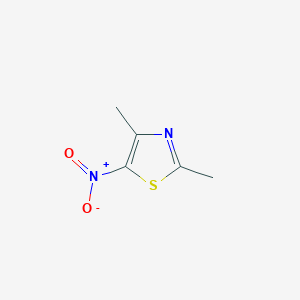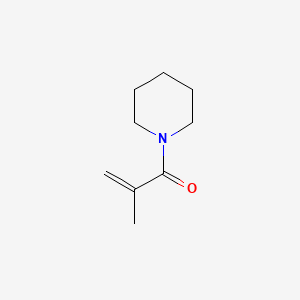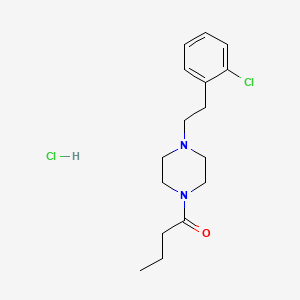
Copper--neodymium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–neodymium (1/1) is a compound formed by the combination of copper and neodymium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Copper and neodymium are both metals with distinct characteristics; copper is known for its excellent electrical and thermal conductivity, while neodymium is a rare earth element with strong magnetic properties.
Preparation Methods
The synthesis of copper–neodymium (1/1) can be achieved through various methods. One common approach is the co-precipitation method, where copper and neodymium salts are dissolved in a suitable solvent and then precipitated together by adding a precipitating agent . Another method involves the use of metal-organic frameworks, where copper and neodymium are incorporated into a framework structure through a series of chemical reactions . Industrial production methods may involve high-temperature reduction processes or electrochemical deposition techniques to achieve the desired compound.
Chemical Reactions Analysis
Copper–neodymium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxygen to form oxides of copper and neodymium . Reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide to convert the compound back to its metallic form. Substitution reactions can occur when copper–neodymium (1/1) reacts with other metal salts, leading to the formation of new compounds. Common reagents used in these reactions include acids, bases, and other metal salts .
Scientific Research Applications
Copper–neodymium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various chemical reactions due to its unique electronic properties . In biology, the compound is studied for its potential use in medical imaging and drug delivery systems . In the field of medicine, copper–neodymium (1/1) is being explored for its antimicrobial properties and its ability to enhance the effectiveness of certain drugs . Industrial applications include its use in the production of high-strength magnets, electronic components, and advanced materials .
Mechanism of Action
The mechanism of action of copper–neodymium (1/1) involves its interaction with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as either electron donors or acceptors . This property allows the compound to influence various biochemical processes, including oxidative stress and cellular respiration. Neodymium, on the other hand, interacts with magnetic fields and can affect the behavior of magnetic materials at the molecular level . The combined effects of copper and neodymium in the compound result in unique properties that can be harnessed for various applications.
Comparison with Similar Compounds
Copper–neodymium (1/1) can be compared with other similar compounds, such as copper–iron and copper–nickel compounds. While copper–iron compounds are known for their catalytic properties and are widely used in industrial processes, copper–neodymium (1/1) offers the added advantage of strong magnetic properties due to the presence of neodymium . Copper–nickel compounds, on the other hand, are known for their corrosion resistance and are commonly used in marine applications
Properties
CAS No. |
12019-05-5 |
|---|---|
Molecular Formula |
CuNd |
Molecular Weight |
207.79 g/mol |
IUPAC Name |
copper;neodymium |
InChI |
InChI=1S/Cu.Nd |
InChI Key |
XOYZEBISYWDKED-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





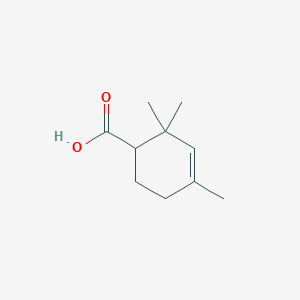
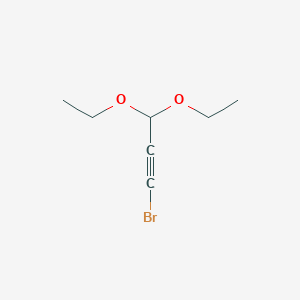
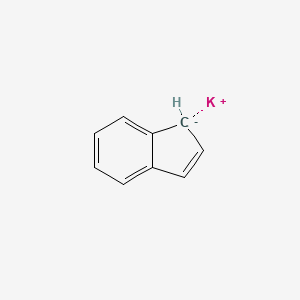
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)

![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
